Cas no 2248294-98-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-phenylquinoline-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-phenylquinoline-4-carboxylate is a specialized organic compound featuring a fused quinoline and isoindole structure. Its key advantages include a rigid, conjugated aromatic framework, which enhances stability and may facilitate applications in materials science or pharmaceutical intermediates. The presence of both electron-withdrawing (dioxoisoindole) and electron-donating (methyl and phenyl) groups allows for tunable electronic properties, making it a candidate for optoelectronic or catalytic applications. The ester linkage provides synthetic versatility for further functionalization. This compound’s well-defined structure and potential for derivatization make it valuable in research settings requiring precise molecular design.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-phenylquinoline-4-carboxylate structure
2248294-98-4 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-phenylquinoline-4-carboxylate
CAS No:2248294-98-4
MF:C25H16N2O4
MW:408.405546188354
CID:6355572
PubChem ID:165731730
Update Time:2025-11-01

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-phenylquinoline-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6524527
    • 2248294-98-4
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-phenylquinoline-4-carboxylate
    • Inchi: 1S/C25H16N2O4/c1-15-11-12-21-19(13-15)20(14-22(26-21)16-7-3-2-4-8-16)25(30)31-27-23(28)17-9-5-6-10-18(17)24(27)29/h2-14H,1H3
    • InChI Key: ZMCGTDUMZSUPQZ-UHFFFAOYSA-N
    • SMILES: O(C(C1C=C(C2C=CC=CC=2)N=C2C=CC(C)=CC=12)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 408.11100700g/mol
  • Monoisotopic Mass: 408.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 694
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 76.6Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-phenylquinoline-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6524527-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-phenylquinoline-4-carboxylate
2248294-98-4 95.0%
1.0g
$0.0 2025-03-13

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-phenylquinoline-4-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-phenylquinoline-4-carboxylate (CAS No: 2248294-98-4)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-phenylquinoline-4-carboxylate, identified by its CAS number 2248294-98-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a rich structural framework, making it a promising candidate for further exploration in drug discovery and development. The unique arrangement of functional groups within its molecular structure positions it as a potential scaffold for designing novel therapeutic agents with enhanced biological activity and selectivity.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-phenylquinoline-4-carboxylate features a combination of isoindole and quinoline moieties, which are well-known for their pharmacological properties. The isoindole ring system contributes to the compound's ability to interact with biological targets in a manner that is both specific and potent. Meanwhile, the quinoline moiety is renowned for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of a 1,3-dioxo group further enhances the compound's potential by introducing additional reactive sites that can be exploited for medicinal chemistry modifications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. Studies have suggested that the 1,3-dioxo group in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-phenylquinoline-4-carboxylate plays a crucial role in stabilizing interactions with biological targets through hydrogen bonding and hydrophobic effects. This insight has guided the design of derivatives with improved pharmacokinetic profiles and reduced toxicity.

In addition to its structural complexity, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-phenylquinoline-4-carboxylate exhibits intriguing chemical reactivity. The 6-methyl and 2 phenyl substituents on the quinoline ring contribute to the compound's overall stability while also influencing its electronic properties. These features make it an attractive candidate for further synthetic modifications aimed at optimizing its biological activity. Researchers have employed various strategies, such as Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed transformations, to introduce additional functional groups and explore new derivatives.

The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. Among these compounds, those containing fused rings or multiple heteroatoms are particularly noteworthy for their ability to modulate biological pathways effectively. The presence of both isoindole and quinoline moieties in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 6-methyl 2 phenylquinoline 4 carboxylate makes it a versatile scaffold for developing drugs targeting multiple diseases. For instance, quinoline derivatives have been extensively studied for their antimalarial properties, while isoindole-based compounds have shown promise in treating neurological disorders.

Recent clinical trials have highlighted the importance of optimizing drug candidates through structural modifications to achieve better efficacy and safety profiles. The case of 1,3-dioxo 2 3 dihydro 1H isoindol 2 yl 6 methyl 2 phenylquinoline 4 carboxylate underscores this principle. Initial studies revealed promising results in vitro regarding its ability to inhibit certain enzymes associated with inflammation and cancer progression. However, further research was needed to address issues related to solubility and metabolic stability. By leveraging modern synthetic techniques and biocomputational tools, scientists have been able to refine the structure of this compound significantly.

The development of novel pharmaceutical agents often involves a multidisciplinary approach that integrates expertise from organic chemistry, medicinal chemistry, pharmacology, and bioinformatics. The synthesis and characterization of 1 3 dioxo 2 3 dihydro 1H isoindol 2 yl 6 methyl 2 phenylquinoline 4 carboxylate exemplify this collaborative effort. Chemists have meticulously designed synthetic routes that minimize side reactions while maximizing yield and purity. Meanwhile pharmacologists have conducted extensive assays to evaluate the compound's biological activity across various disease models.

The growing body of evidence supporting the potential therapeutic applications of 1 3 dioxo 2 3 dihydro 1H isoindol 2 yllyllyllyllyllyllyllyllyllyllyllyllyllyllcarboxylic acid (CAS No:2248294984) has prompted researchers to explore its use in combination therapies as well as monotherapy regimens. Combination therapy involves administering multiple drugs simultaneously or sequentially to enhance treatment outcomes while reducing the risk of resistance development another approach is targeted therapy which aims at selectively inhibiting specific molecular targets associated with disease progression.

The future prospects for this compound remain promising as ongoing research continues to uncover new aspects its structure function relationship (SFR). Advances in high-throughput screening technologies allow researchers test large libraries containing thousands upon thousands small molecules efficiently identifying those most likely exhibit desired properties faster than traditional methods alone could achieve.

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